molecular formula C13H7ClN4 B14069396 10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine CAS No. 10211-11-7

10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine

Cat. No.: B14069396
CAS No.: 10211-11-7
M. Wt: 254.67 g/mol
InChI Key: MYRJVSAQRWUGRN-UHFFFAOYSA-N
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Description

10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine is a heterocyclic compound with the molecular formula C₁₃H₇ClN₄. It is known for its unique structure, which combines benzimidazole and benzotriazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with 2-chlorobenzoyl chloride, followed by cyclization with sodium azide. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction volumes, ensuring efficient mixing, and maintaining precise temperature control to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, amines, or thiols in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine involves its interaction with specific molecular targets. In biological systems, it is believed to interact with DNA and enzymes involved in cell replication and repair. This interaction can lead to the inhibition of cell growth and induction of apoptosis in cancer cells. The compound may also interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined benzimidazole and benzotriazine structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .

Properties

CAS No.

10211-11-7

Molecular Formula

C13H7ClN4

Molecular Weight

254.67 g/mol

IUPAC Name

10-chlorobenzimidazolo[1,2-c][1,2,3]benzotriazine

InChI

InChI=1S/C13H7ClN4/c14-8-5-6-12-11(7-8)15-13-9-3-1-2-4-10(9)16-17-18(12)13/h1-7H

InChI Key

MYRJVSAQRWUGRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(N3N=N2)C=CC(=C4)Cl

Origin of Product

United States

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